1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione is a complex organic compound with a molecular formula of C28H24N4O6. This compound is part of the anthraquinone family, known for its diverse applications in various fields such as dye manufacturing, pharmaceuticals, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. The process includes:
Nitration: Anthraquinone is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents like tin(II) chloride or iron in acidic conditions.
Etherification: The amino-anthraquinone is then reacted with 3-hydroxyphenol in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Continuous Flow Reactors: These reactors ensure consistent reaction conditions and efficient heat transfer.
Catalysts: Industrial processes may use catalysts to enhance reaction rates and yields.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated anthraquinone derivatives.
Scientific Research Applications
1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione involves:
Intercalation: The compound intercalates into DNA, disrupting the replication process.
Electron Transfer: It participates in redox reactions, facilitating electron transfer in biological systems.
Pathways: The compound targets pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione
- 9,10-Anthracenedione
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions, such as organic electronics and targeted drug design.
Properties
CAS No. |
88600-30-0 |
---|---|
Molecular Formula |
C26H20N4O6 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H20N4O6/c27-15-9-17(35-13-5-1-3-11(31)7-13)23(29)21-19(15)26(34)22-20(25(21)33)16(28)10-18(24(22)30)36-14-6-2-4-12(32)8-14/h1-10,31-32H,27-30H2 |
InChI Key |
PTYIDVAMWYIZGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)O)N)N)O |
Origin of Product |
United States |
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